2-(Chloromethyl)-2-methyl-4-oxoazetidine-1-carboxamide
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Overview
Description
2-(Chloromethyl)-2-methyl-4-oxoazetidine-1-carboxamide is a synthetic organic compound with a unique structure that includes a chloromethyl group, a methyl group, and an oxoazetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-methyl-4-oxoazetidine-1-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a chloromethylating agent with a precursor molecule containing the azetidine ring. The reaction conditions often include the use of solvents such as acetone and catalysts like pyridine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-2-methyl-4-oxoazetidine-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
2-(Chloromethyl)-2-methyl-4-oxoazetidine-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-2-methyl-4-oxoazetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Chloromethyl)-2-methyl-4-oxoazetidine-1-carboxamide include:
- 2-(Chloromethyl)-benzoyloxy)benzoic acid
- 2-(Chloromethyl)-4(3H)-quinazolinone derivatives
Uniqueness
What sets this compound apart from these similar compounds is its unique azetidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
53598-91-7 |
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Molecular Formula |
C6H9ClN2O2 |
Molecular Weight |
176.60 g/mol |
IUPAC Name |
2-(chloromethyl)-2-methyl-4-oxoazetidine-1-carboxamide |
InChI |
InChI=1S/C6H9ClN2O2/c1-6(3-7)2-4(10)9(6)5(8)11/h2-3H2,1H3,(H2,8,11) |
InChI Key |
CVJOETVIMGTHNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)N1C(=O)N)CCl |
Origin of Product |
United States |
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